![molecular formula C32H44N6O7 B12115700 cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)

cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

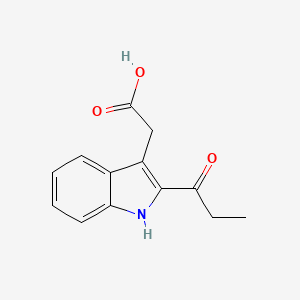

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] ist ein cyclisches Peptid, das aus den Aminosäuren Asparaginsäure, Prolin, Isoleucin, Leucin und Tryptophan besteht. Cyclische Peptide sind bekannt für ihre Stabilität und Resistenz gegen enzymatischen Abbau, was sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Cyclisierung des linearen Peptids wird durch Kopf-Schwanz-Cyclisierung erreicht, die häufig durch Kupplungsreagenzien wie HATU oder EDCI in Gegenwart einer Base wie DIPEA erleichtert wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von cyclischen Peptiden wie Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] kann eine großtechnische SPPS oder Lösungsphasensynthese umfassen. Die Wahl des Verfahrens hängt von der gewünschten Ausbeute, Reinheit und Kosteneffizienz ab. Die Reinigung erfolgt typischerweise durch Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Oxidation von Tryptophanresten kann unter oxidativen Bedingungen auftreten.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls vorhanden.

Substitution: Nucleophile Substitutionsreaktionen können die Seitenketten von Aminosäuren modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tryptophan zur Bildung von Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidcyclisierung und -stabilität zu untersuchen.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antimikrobiellen oder antikanzerogenen Eigenschaften.

Medizin: Als therapeutisches Mittel untersucht aufgrund seiner Stabilität und Resistenz gegen enzymatischen Abbau.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und Wirkstofftransportsystemen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen. Die cyclische Struktur verbessert seine Bindungsaffinität und -spezifität, was zur Modulation biologischer Pfade führt.

Wissenschaftliche Forschungsanwendungen

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide cyclization and stability.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Wirkmechanismus

The mechanism of action of cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The cyclic structure enhances its binding affinity and specificity, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cyclo[DL-Leu-DL-Pro-DL-xiIle-DL-Pro]

- Cyclo[DL-Phe-DL-Pro-DL-Val-DL-Pro]

- Cyclo[DL-N(Me)Ala-DL-Leu-N(Me)Phe(a,b-dehydro)-Gly]

Einzigartigkeit

Cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp] ist einzigartig aufgrund seiner spezifischen Aminosäurezusammensetzung, die ihm besondere physikalisch-chemische Eigenschaften und biologische Aktivitäten verleiht. Seine Stabilität und Resistenz gegen Abbau machen ihn besonders wertvoll für therapeutische und industrielle Anwendungen.

Eigenschaften

IUPAC Name |

2-[12-butan-2-yl-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N6O7/c1-5-18(4)27-31(44)35-22(13-17(2)3)28(41)34-23(14-19-16-33-21-10-7-6-9-20(19)21)29(42)36-24(15-26(39)40)32(45)38-12-8-11-25(38)30(43)37-27/h6-7,9-10,16-18,22-25,27,33H,5,8,11-15H2,1-4H3,(H,34,41)(H,35,44)(H,36,42)(H,37,43)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRTUHCOJNQEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(=O)O)CC3=CNC4=CC=CC=C43)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)

![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)

![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)

![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)

![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)

![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)